molecular formula C17H20N6O2S3 B2922123 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448065-73-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2922123
CAS RN: 1448065-73-3
M. Wt: 436.57
InChI Key: XNZSIMYXWYDXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N6O2S3 and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study explored the synthesis of various heterocycles, such as thiophene, triazolo[1,5-a]pyrimidine, and benzo[d]imidazole derivatives, showing potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates the compound's role in developing new insecticides with potentially broad applications in agriculture (Fadda et al., 2017).

Antibacterial Applications

Research focusing on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been conducted to evaluate their antibacterial potentials. These studies revealed moderate to strong antibacterial activity against various strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting the compound's potential in addressing antibiotic resistance challenges (Iqbal et al., 2017).

Anticancer Activity

Several studies have synthesized and evaluated novel derivatives for their antitumor activities. Compounds derived from this chemical structure demonstrated promising inhibitory effects on different cancer cell lines, suggesting potential applications in cancer therapy (Albratty et al., 2017; Abu-Melha, 2021).

Glutaminase Inhibition for Cancer Treatment

A specific analog, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), was identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), with implications for cancer treatment. This research opens avenues for developing more potent GLS inhibitors with improved drug-like properties (Shukla et al., 2012).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S3/c1-2-27-17-22-21-16(28-17)18-13(24)9-23-6-3-11(4-7-23)14-19-20-15(25-14)12-5-8-26-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSIMYXWYDXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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